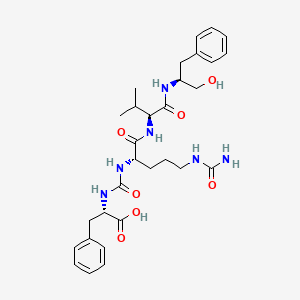
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Common reagents used in the synthesis include amino acids, carboxylic acids, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- is studied for its potential role in cellular processes and interactions. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Valinamide: A simpler analog with fewer functional groups.
Ornithyl derivatives: Compounds with similar core structures but different functional groups.
Phenylethyl derivatives: Compounds with similar aromatic side chains.
Uniqueness
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
194652-99-8 |
|---|---|
Molecular Formula |
C30H42N6O7 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(carbamoylamino)-1-[[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H42N6O7/c1-19(2)25(27(39)33-22(18-37)16-20-10-5-3-6-11-20)36-26(38)23(14-9-15-32-29(31)42)34-30(43)35-24(28(40)41)17-21-12-7-4-8-13-21/h3-8,10-13,19,22-25,37H,9,14-18H2,1-2H3,(H,33,39)(H,36,38)(H,40,41)(H3,31,32,42)(H2,34,35,43)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
BZOHEWCIIYHBQN-QORCZRPOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CO)NC(=O)[C@H](CCCNC(=O)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C(CCCNC(=O)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















